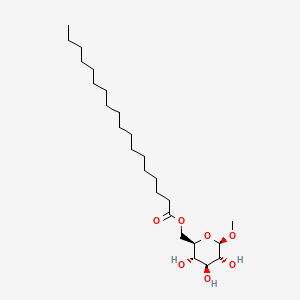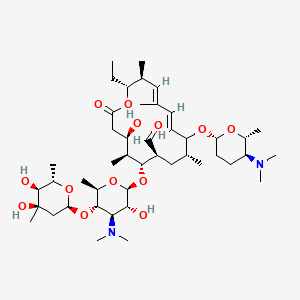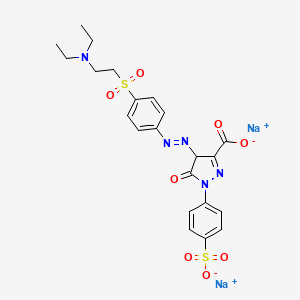
Estradiol-3b-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol-3b-glucoside is a naturally occurring compound that belongs to the class of estrogenic substances. It is a glucoside derivative of estradiol, a primary female sex hormone responsible for the regulation of the reproductive and secondary sexual characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estradiol-3b-glucoside can be synthesized through several chemical reactions involving estradiol and glucose derivatives. One common method involves the glycosylation of estradiol using glucose or its derivatives under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound, often using advanced techniques such as chromatography and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Estradiol-3b-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Estradiol-3b-glucoside has several applications in scientific research, including:
Chemistry: It is used as a substrate in chemical synthesis and as a model compound for studying glycosylation reactions.
Biology: The compound is utilized in biological studies to investigate the role of estrogen in various physiological processes.
Medicine: this compound has potential therapeutic applications, particularly in hormone replacement therapy and the treatment of estrogen-related conditions.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The mechanism by which estradiol-3b-glucoside exerts its effects involves binding to estrogen receptors in target cells. This binding triggers a cascade of molecular events that lead to the activation of specific signaling pathways, ultimately influencing gene expression and cellular functions. The compound's molecular targets include estrogen receptors ERα and ERβ, which are involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Estradiol-3-glucuronide
Ethynyl estradiol-3-b-D-glucuronide
Estradiol-17β-D-glucuronide
Eigenschaften
CAS-Nummer |
31299-96-4 |
|---|---|
Molekularformel |
C24H34O7 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24+/m1/s1 |
InChI-Schlüssel |
NBTNMFAIKGGNJL-HWSDENIXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187470.png)
